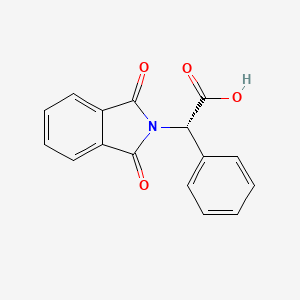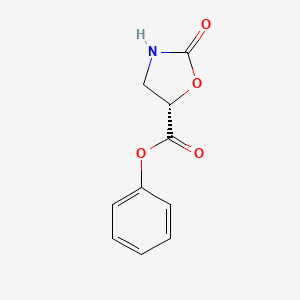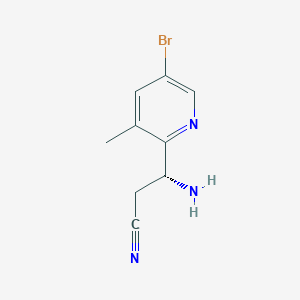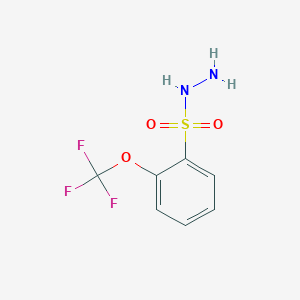
2-(Trifluoromethoxy)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)benzenesulfonohydrazide is a chemical compound with the molecular formula C7H7F3N2O2S. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 2-(Trifluoromethoxy)benzenesulfonyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(Trifluoromethoxy)benzenesulfonyl chloride+Hydrazine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzenesulfonohydrazides.
Scientific Research Applications
2-(Trifluoromethoxy)benzenesulfonohydrazide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)benzenesulfonohydrazide involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s stability and lipophilicity, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzenesulfonohydrazide
- 2-(Trifluoromethoxy)benzenesulfonyl chloride
- 2-(Trifluoromethoxy)benzaldehyde
Uniqueness
2-(Trifluoromethoxy)benzenesulfonohydrazide is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it valuable in various scientific research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C7H7F3N2O3S |
|---|---|
Molecular Weight |
256.20 g/mol |
IUPAC Name |
2-(trifluoromethoxy)benzenesulfonohydrazide |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-1-2-4-6(5)16(13,14)12-11/h1-4,12H,11H2 |
InChI Key |
QARKKGOZCQOZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)

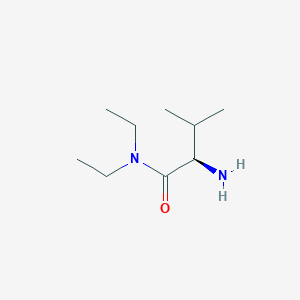
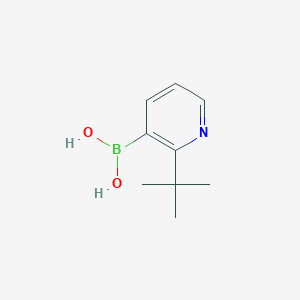
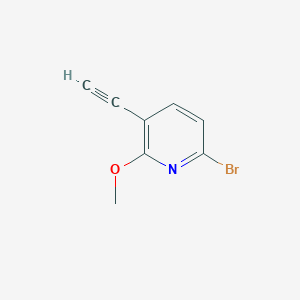
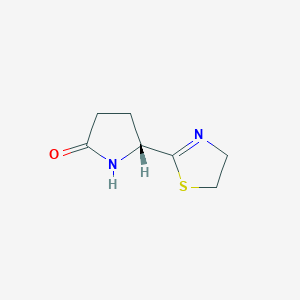


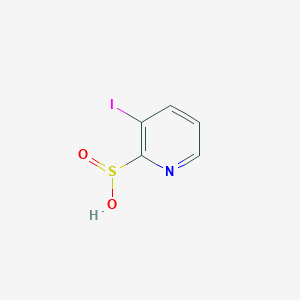
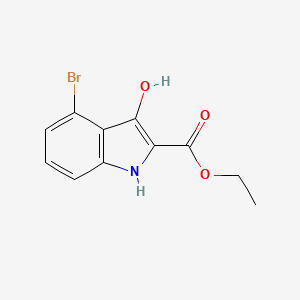
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
